molecular formula C7H3F2N B034149 2,4-Difluorobenzonitrile CAS No. 103496-86-2

2,4-Difluorobenzonitrile

Cat. No.: B034149
CAS No.: 103496-86-2
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Description

2,4-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions, along with a nitrile group (-CN) at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a catalyst such as cuprous iodide and potassium iodide. The reaction is typically carried out in a solvent like toluene under nitrogen protection at a temperature of around 100°C for 48 hours . Another method involves the use of 2,4-difluorobenzoic acid, which is first converted to 2,4-difluorobenzoyl chloride using thionyl chloride, followed by reaction with ammonia to produce 2,4-difluorobenzamide, which is then dehydrated to form this compound .

Industrial Production Methods: The industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of phase transfer catalysts and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Products like 2,4-difluoroaniline.

    Reduction: 2,4-difluorobenzylamine.

    Oxidation: 2,4-difluorobenzoic acid.

Scientific Research Applications

2,4-Difluorobenzonitrile is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 2,4-difluorobenzonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary based on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2,4-Dichlorobenzonitrile
  • 2,3-Difluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison: 2,4-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,6-difluorobenzonitrile, it has different electronic and steric properties, making it suitable for different synthetic applications. The presence of two fluorine atoms also enhances its stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192582
Record name 2,4-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-09-1
Record name 2,4-Difluorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzonitrile
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Record name 2,4-Difluorobenzonitrile
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Record name 2,4-difluorobenzonitrile
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Record name 2,4-DIFLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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